molecular formula C20H32BNO3 B7957879 3-Methyl-n,n-bis(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

3-Methyl-n,n-bis(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7957879
M. Wt: 345.3 g/mol
InChI Key: YJWBHUYVZOGLPE-UHFFFAOYSA-N
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Description

3-Methyl-n,n-bis(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a benzamide core with various substituents

Properties

IUPAC Name

3-methyl-N,N-di(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BNO3/c1-13(2)22(14(3)4)18(23)16-10-11-17(15(5)12-16)21-24-19(6,7)20(8,9)25-21/h10-14H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWBHUYVZOGLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(C(C)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-n,n-bis(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the benzamide core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the methyl group: This can be done via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

    Substitution with propan-2-yl groups: This step might involve the use of isopropyl halides in the presence of a base.

    Attachment of the dioxaborolane group: This can be achieved through a palladium-catalyzed borylation reaction using a suitable boron reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or isopropyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents or organometallic reagents are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Methyl-n,n-bis(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be used as a building block for more complex molecules.

Biology

The compound might be explored for its biological activity, including potential antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological effects and potential as drug candidates.

Industry

The compound could find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylbenzamide: Similar structure but lacks the dioxaborolane group.

    4-Bromo-N,N-diisopropylbenzamide: Similar structure with a bromine substituent instead of the dioxaborolane group.

    3-Methyl-N,N-diisopropylbenzamide: Similar structure but lacks the dioxaborolane group.

Uniqueness

The presence of the dioxaborolane group in 3-Methyl-n,n-bis(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide makes it unique, potentially offering different reactivity and applications compared to its analogs.

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